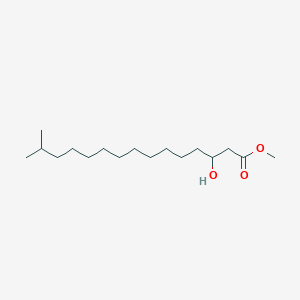

Methyl 3-hydroxy-14-methylpentadecanoate

Description

Nomenclature and Classification within Fatty Acid Methyl Esters (FAMEs)

Methyl 3-hydroxy-14-methylpentadecanoate is systematically classified as a fatty acid methyl ester (FAME). The name itself provides a clear description of its chemical structure. Following IUPAC nomenclature for esters, the "methyl" prefix indicates the ester is formed from methanol (B129727). libretexts.org The main part of the name, "3-hydroxy-14-methylpentadecanoate," describes the fatty acid component. This indicates a 15-carbon chain ("pentadecanoate") with a methyl group at the 14th carbon and a hydroxyl group at the 3rd carbon. libretexts.org

This compound is a member of the broader category of hydroxylated branched-chain fatty acids (HBCFAs). The presence of both a hydroxyl group and a methyl branch on the fatty acid chain makes it a structurally distinct lipid. Fatty acids are generally classified by the length of their carbon chain, the presence or absence of double bonds (saturation), and the presence of any functional groups or branches. wikipedia.org

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 112538-89-3 molbase.com |

| Molecular Formula | C17H34O3 molbase.com |

| Molecular Weight | 286.45 g/mol molbase.com |

| Classification | Fatty Acid Methyl Ester (FAME) okstate.edu |

| Sub-classification | Hydroxylated Branched-Chain Fatty Acid Ester |

Historical Context of Research on Branched-Chain Fatty Acid Esters

The study of fatty acids has a rich history, initially focusing on straight-chain saturated and unsaturated fatty acids as fundamental components of fats and oils. The discovery of essential fatty acids by George and Mildred Burr in the late 1920s was a pivotal moment, establishing that not all fats are created equal and that specific fatty acids are vital for health. nih.gov This opened the door to investigating a wider variety of fatty acid structures.

Research into branched-chain fatty acids (BCFAs) followed, revealing their importance in the cell membranes of bacteria, where they contribute to membrane fluidity. creative-proteomics.com BCFAs are characterized by one or more methyl groups on the carbon skeleton. nih.gov They are commonly found in microorganisms and ruminant fats. nih.gov The development of analytical techniques like gas chromatography in the mid-20th century was crucial for the separation and identification of these more complex fatty acid structures from natural sources.

The study of hydroxylated fatty acids represents another layer of complexity in lipid research. These compounds, with a hydroxyl group on the carbon chain, were identified as components of various natural lipids, including those in skin, wool wax, and certain plant and bacterial lipids. gerli.com The convergence of these two fields of study—branched-chain and hydroxylated fatty acids—has led to the investigation of molecules like this compound.

Significance in Contemporary Natural Products Chemistry and Lipidomics Research

While specific research on this compound is limited, the broader class of hydroxylated branched-chain fatty acid esters is of significant interest in contemporary science. A closely related class of lipids, known as fatty acid esters of hydroxy fatty acids (FAHFAs), has been identified as having potent anti-diabetic and anti-inflammatory properties. nih.govnih.gov These endogenous lipids are being explored for their therapeutic potential in metabolic and immune-mediated diseases. nih.gov The discovery of FAHFAs in 2014 has spurred research into similar structures, highlighting the potential bioactivity of compounds like this compound. researchgate.netbohrium.com

The field of lipidomics, which aims to comprehensively analyze the complete lipid profile (the lipidome) of a biological system, is central to this research. portlandpress.com Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are essential for the discovery and quantification of novel and low-abundance lipids like hydroxylated branched-chain fatty acid esters from complex biological samples. portlandpress.comnih.gov The identification of such molecules in natural sources, such as sorghum grain, underscores the importance of lipidomics in uncovering the hidden diversity of bioactive lipids in our diet and in our bodies. nih.gov

The presence of hydroxyl groups can also be a target for the biosynthesis of valuable compounds. For instance, cytochrome P450 monooxygenases are known to hydroxylate fatty acids, creating bifunctional molecules that can be used as building blocks for polyesters and other bioproducts. researchgate.net

Scope and Objectives of Academic Inquiry into the Compound

Given the nascent stage of research specifically on this compound, the scope of academic inquiry is currently centered on foundational objectives. A primary goal is the unambiguous identification and characterization of this compound from natural sources. This involves the use of sophisticated analytical methods to confirm its structure and determine its natural distribution.

A further objective is to understand its biosynthetic origins. In ruminants, for example, the biosynthesis of branched-chain fatty acids is linked to the metabolism of branched-chain amino acids by microorganisms in the rumen. researchgate.net Investigating the biosynthetic pathways leading to hydroxylated branched-chain fatty acids will provide insight into their biological context. The biosynthesis of ω-hydroxy fatty acids, for instance, can be achieved through engineered E. coli systems, a strategy that could potentially be adapted for other hydroxylated fatty acids. frontiersin.orgrice.edu

The ultimate goal of academic inquiry into this and related compounds is to elucidate their biological function and potential applications. Drawing parallels from the study of FAHFAs, research would likely focus on assessing the anti-inflammatory, anti-cancer, and metabolic regulatory effects of this compound. creative-proteomics.comnih.govnih.gov Understanding these properties could lead to the development of new therapeutic agents or biomarkers for disease. sciencedaily.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

112538-89-3 |

|---|---|

Molecular Formula |

C17H34O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

methyl 3-hydroxy-14-methylpentadecanoate |

InChI |

InChI=1S/C17H34O3/c1-15(2)12-10-8-6-4-5-7-9-11-13-16(18)14-17(19)20-3/h15-16,18H,4-14H2,1-3H3 |

InChI Key |

WELQZCXMSBSCDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCC(CC(=O)OC)O |

Origin of Product |

United States |

Natural Occurrence and Distribution

Microbial Sources and Isolation

The microbial world is a significant reservoir of Methyl 3-hydroxy-14-methylpentadecanoate and structurally related compounds. Various studies have documented its isolation from a range of prokaryotic and eukaryotic microbes.

Actinomycetes

Actinomycetes, a group of Gram-positive bacteria known for their production of a wide array of secondary metabolites, are notable sources of branched-chain fatty acid methyl esters.

Micromonospora aurantiaca : This actinomycete is recognized for producing a diverse profile of volatile fatty acid methyl esters (FAMEs). Analysis of its headspace extracts has revealed over 90 different compounds, with FAMEs being a major class. These include saturated unbranched, monomethyl, and dimethyl branched FAMEs, showcasing the bacterium's complex fatty acid biosynthesis pathways. nih.govbeilstein-journals.org While the specific isomer this compound is not explicitly detailed in all studies, the production of various branched FAMEs by M. aurantiaca is well-established. nih.gov

Streptomyces malaysiense : This novel species of Streptomyces, isolated from Malaysian mangrove soil, has been reported to produce Methyl 14-methylpentadecanoate. nih.gov

Streptomyces antioxidans : Another species of Streptomyces, also found in mangrove environments, is a known producer of various bioactive compounds. nih.gov Chemical analysis has confirmed the presence of Methyl 14-methylpentadecanoate in this bacterium. nih.gov

| Actinomycete Species | Compound Detected | Key Research Findings |

| Micromonospora aurantiaca | Various branched FAMEs | Produces over 90 volatile compounds, with a major class being diverse fatty acid methyl esters. nih.govbeilstein-journals.org |

| Streptomyces malaysiense | Methyl 14-methylpentadecanoate | Reported as a natural product of this species. nih.gov |

| Streptomyces antioxidans | Methyl 14-methylpentadecanoate | Identified as a chemical constituent of this bioactive strain. nih.govnih.gov |

Fungi

Certain fungal species have also been identified as sources of related fatty acid methyl esters.

Tirmania nivea : Commonly known as the desert truffle, the volatile constituents of this edible fungus have been analyzed. While a comprehensive profile of its fatty acid methyl esters is still under investigation, these truffles are known to be rich in fatty acids and other bioactive compounds. nih.govlongdom.orgresearchgate.netekb.egnotulaebotanicae.ro

Aspergillus fumigatus : This ubiquitous fungus is not currently documented as a producer of this compound.

Bacteria

A diverse range of bacteria, beyond actinomycetes, have been found to produce this and structurally similar compounds.

Lacinutrix sp. : A marine bacterium from the Lacinutrix genus has been found to produce novel lyso-ornithine lipids. Structural elucidation of these lipids revealed that they contain a 3-hydroxy fatty acid component. Specifically, 3-hydroxy-14-methylpentadecanoic acid has been identified as a constituent of these lipids, indicating the bacterium's capability to synthesize the core structure of the target compound. nih.govuit.no The fatty acid profile of Lacinutrix neustonica includes iso-C16:0 3-OH, further supporting the presence of 3-hydroxy branched-chain fatty acids in this genus. mdpi.com

Chitinophaga : A novel bacterial isolate, Chitinophaga Fx7914, has been shown to release approximately 200 volatile compounds, including a variety of methyl esters. These esters encompass monomethyl- and dimethyl-branched, saturated, and unsaturated fatty acid methyl esters that had not been previously described as bacterial volatiles. nih.gov

| Bacterial Species/Group | Compound/Related Structure Detected | Key Research Findings |

| Lacinutrix sp. | 3-hydroxy-14-methylpentadecanoic acid (as part of lyso-ornithine lipids) | Isolated novel lyso-ornithine lipids containing this specific 3-hydroxy branched-chain fatty acid. nih.govuit.no The fatty acid profile also shows related compounds. mdpi.com |

| Chitinophaga Fx7914 | Various branched FAMEs | Produces a complex mixture of volatile methyl esters, including monomethyl- and dimethyl-branched FAMEs. nih.gov |

Other Prokaryotic and Eukaryotic Microbial Systems

The occurrence of 3-hydroxy-14-methylpentadecanoic acid is not limited to the aforementioned species. A study evaluating the bacterial diversity along the southwest coast of India using fatty acid methyl ester (FAME) profiles identified 3-hydroxy-14-methylpentadecanoic acid (designated as C16:0iso 3OH) exclusively in bacterial isolates from Mangalore samples. nio.res.in Furthermore, research on the bacterium Lactobacillus plantarum MiLAB 14 has led to the identification of several antifungal 3-hydroxy fatty acids, including 3-(R)-hydroxydecanoic acid, 3-(R)-hydroxydodecanoic acid, and 3-(R)-hydroxytetradecanoic acid, demonstrating the production of 3-hydroxy fatty acids in other bacterial genera. nih.govresearchgate.net Engineered microorganisms, such as Escherichia coli, have also been developed to produce unique FAME mixtures containing β-hydroxy esters. nrel.gov

Plant Sources and Phytochemical Investigations

While microbial sources are more prominently documented, phytochemical investigations have also explored the presence of this compound in plants.

Azadirachta indica (Neem)

The neem tree, Azadirachta indica, is well-known for its vast array of bioactive compounds. azjournalbar.combhu.ac.in Phytochemical screening of neem seeds has revealed the presence of numerous compounds, including terpenoids, flavonoids, and various fatty acids. rsisinternational.orgresearchgate.net However, the current body of scientific literature does not explicitly confirm the isolation of this compound from Azadirachta indica. While analyses of neem seed oil have identified a range of fatty acid methyl esters, the specific subject compound has not been reported. oaji.netthegoodscentscompany.com

Annona muricata

Annona muricata, commonly known as soursop, is well-known for its rich phytochemical profile, which includes acetogenins, alkaloids, flavonoids, and phenols. These compounds have been the subject of numerous studies exploring the plant's biological activities. However, a thorough review of the chemical constituents isolated from Annona muricata reveals no mention of this compound.

Petiveria alliacea L.

Petiveria alliacea L., or guinea hen weed, is characterized by the presence of sulfur-containing compounds, flavonoids, and steroids. While some research has identified various fatty acid esters in this plant, there is no scientific evidence to date that confirms the presence of this compound in any part of Petiveria alliacea L..

Cassia tora

The chemical composition of Cassia tora has been investigated, revealing the presence of anthraquinones, flavonoids, and various fatty acids. Despite these detailed analyses, this compound has not been reported as a constituent of this plant.

Dracaena reflexa

Studies on the chemical makeup of Dracaena reflexa have identified a range of compounds, including saponins, flavonoids, and other secondary metabolites. While the related compound, Methyl 14-methylpentadecanoate, has been reported in this species, there is no data supporting the occurrence of its 3-hydroxy derivative, this compound.

Erigeron breviscapus

Erigeron breviscapus is known to contain flavonoids, caffeoylquinic acids, and other phenolic compounds. The extensive phytochemical investigations of this plant have not yielded any evidence of the presence of this compound.

Identification in Plant Volatiles and Extracts

The analysis of volatile compounds and various extracts from a wide array of plant species is a common practice in natural product chemistry. These studies aim to identify novel compounds and understand the chemical ecology of plants. To date, this compound has not been identified as a component of plant volatiles or in the extracts of the aforementioned species in the available scientific literature.

Mammalian and Other Animal Systems (e.g., Ox fat, Synovial fluid)

The natural occurrence of this compound in mammalian and other animal systems is not well-documented in publicly available scientific literature. Extensive searches for the presence of this specific compound in tissues such as ox fat and synovial fluid have not yielded direct evidence of its isolation or identification. However, the metabolic precursor, 14-methylpentadecanoic acid, has been identified in mammalian fat, and various other fatty acids have been characterized in synovial fluid.

Ox Fat

Early research into the composition of branched-chain fatty acids in bovine adipose tissue led to the successful isolation of 14-methylpentadecanoic acid from ox perinephric fat. This compound, also known as isopalmitic acid, is a saturated branched-chain fatty acid. While this finding confirms the presence of the 14-methylpentadecanoate carbon skeleton in ox fat, it is important to note that this is the non-hydroxylated form of the acid. The hydroxylation at the C-3 position, which would be required to form 3-hydroxy-14-methylpentadecanoic acid, the precursor to the methyl ester, has not been specifically reported in this tissue.

Synovial Fluid

Synovial fluid, the lubricant found in the cavities of synovial joints, contains a complex mixture of lipids, including a variety of free fatty acids. Studies analyzing the fatty acid profile of synovial fluid have identified the presence of saturated fatty acids (SFAs), monounsaturated fatty acids (MUFAs), and polyunsaturated fatty acids (PUFAs), including omega-3 and omega-6 fatty acids. The composition of these fatty acids can differ between healthy individuals and those with joint diseases such as osteoarthritis. While these analyses provide a broad overview of the types of fatty acids present, they have not specifically identified this compound. Research has indicated the presence of other 3-hydroxy fatty acids in various animal-derived products like milk fat, but not specifically in synovial fluid.

The following table summarizes the findings on the occurrence of related fatty acids in the specified mammalian systems.

| Tissue/Fluid | Compound | Type of Compound | Research Findings |

| Ox perinephric fat | 14-Methylpentadecanoic acid | Branched-chain saturated fatty acid | Isolated and identified as a component of ox fat. |

| Synovial fluid | Various Fatty Acids | Saturated, Monounsaturated, Polyunsaturated | Comprehensive profiles show a range of fatty acids, but not this compound. |

Biosynthetic Pathways and Mechanistic Elucidation

De Novo Fatty Acid Biosynthesis Incorporating Branched Units

The backbone of the molecule is 14-methylpentadecanoic acid, an "iso" series branched-chain fatty acid (BCFA). Unlike straight-chain fatty acids that start with acetyl-CoA, BCFAs require specific branched starter units, known as primers, derived from the catabolism of branched-chain amino acids. researchgate.net

While the fatty acid synthase (FASN) machinery can sometimes incorporate methylmalonyl-CoA instead of the usual malonyl-CoA as an extender unit to create methyl branches along the fatty acid chain, this is not the primary route for the synthesis of "iso" fatty acids. The "iso" configuration, characterized by a methyl group on the penultimate carbon (n-1 position) from the methyl end, points to a specific branched starter molecule rather than mid-chain additions.

The biosynthesis of iso-fatty acids is initiated by primers derived from branched-chain amino acids (BCAAs). nih.gov For 14-methylpentadecanoic acid (an iso-C16 fatty acid), the precursor is the amino acid leucine (B10760876). researchgate.net The biosynthetic pathway begins with the catabolism of leucine, which is converted into isovaleryl-CoA. wikipedia.orgnih.gov This molecule, isovaleryl-CoA, serves as the specific primer for the fatty acid synthase complex. The complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA, elongating the chain to its final 16-carbon length.

The selection of the initial primer determines the type of branched fatty acid produced, as summarized in the table below.

| Precursor Amino Acid | Resulting Primer | Branched Fatty Acid Series |

| Leucine | Isovaleryl-CoA | iso-odd series (e.g., iso-C15, iso-C17) |

| Valine | Isobutyryl-CoA | iso-even series (e.g., iso-C14, iso-C16) |

| Isoleucine | 2-Methylbutyryl-CoA | anteiso-odd series (e.g., anteiso-C15, anteiso-C17) |

This interactive table outlines the relationship between precursor amino acids and the resulting branched-chain fatty acid series.

The role of BCAAs as precursors for BCFAs has been confirmed through isotopic labeling studies. These experiments use amino acids labeled with isotopes like Carbon-14 (¹⁴C) to trace the metabolic fate of the carbon atoms. When organisms are supplied with labeled leucine, the radioactivity is subsequently detected in the iso-fatty acid products, demonstrating a direct biosynthetic link. For example, studies in rat skin have shown that intravenously administered [¹⁴C]-BCAAs are effective precursors for BCFA biosynthesis. nih.gov Such tracer studies are fundamental in delineating the precise pathways and precursor-product relationships in complex biochemical systems.

| Labeled Precursor | Expected Labeled Product | Significance |

| [¹⁴C]-Leucine | ¹⁴C incorporated into iso-fatty acids | Confirms leucine as the primer for iso-fatty acid synthesis. nih.gov |

| [¹⁴C]-Isoleucine | ¹⁴C incorporated into anteiso-fatty acids | Confirms isoleucine as the primer for anteiso-fatty acid synthesis. nih.govnih.gov |

| [¹⁴C]-Valine | ¹⁴C incorporated into iso-fatty acids | Confirms valine as a precursor for other iso-fatty acid series. |

This interactive table illustrates how isotopic labeling experiments are designed to trace the origins of branched-chain fatty acids.

Methylation Mechanisms of Fatty Acids

S-Adenosyl Methionine (SAM or AdoMet) is a universal co-substrate that plays a central role in metabolism by donating methyl groups in a vast number of transmethylation reactions. elsevier.esnih.gov These reactions are catalyzed by a class of enzymes called methyltransferases. While SAM is responsible for the methylation of a wide array of substrates including DNA, proteins, and lipids, its role in the formation of the 14-methyl branch of this specific fatty acid is indirect. elsevier.es The methyl branch itself originates from the leucine precursor. researchgate.net

However, SAM-dependent methylation is crucial for the final step in the biosynthesis of Methyl 3-hydroxy-14-methylpentadecanoate: the esterification of the carboxyl group. A specific enzyme, S-adenosyl-L-methionine:fatty-acid O-methyltransferase, catalyzes the transfer of a methyl group from SAM to the carboxylic acid of the fatty acid, forming a fatty acid methyl ester and S-adenosylhomocysteine. wikipedia.orgresearchgate.net

Hydroxylation and Esterification in Biological Systems

Hydroxylation: The presence of a hydroxyl group at the C-3 (or beta) position is a key feature of the molecule. During standard de novo fatty acid synthesis, a 3-hydroxyacyl-ACP intermediate is formed in one step of the elongation cycle. libretexts.orgwikipedia.org Typically, this intermediate is immediately dehydrated to create a double bond, which is then reduced. libretexts.org The formation of a stable 3-hydroxy fatty acid implies that this intermediate is released from the fatty acid synthase complex before the dehydration and subsequent reduction steps can occur. This premature release results in the termination of elongation and the output of a β-hydroxy fatty acid.

Esterification: The final step in the pathway is the esterification of the 3-hydroxy-14-methylpentadecanoic acid. As mentioned, this is an enzymatic process where a methyl group is transferred to the carboxyl end of the fatty acid. dtu.dknih.govresearchgate.net This reaction is catalyzed by a fatty-acid O-methyltransferase, which utilizes S-Adenosyl Methionine as the methyl donor, yielding the final product, this compound. wikipedia.org

Enzymatic Incorporation of Hydroxyl Groups

The introduction of a hydroxyl group onto a fatty acid backbone is a key biosynthetic step catalyzed by a class of enzymes known as hydroxylases. In the context of 3-hydroxy fatty acids, this transformation is often an integral part of the fatty acid synthesis and degradation pathways. The formation of a 3-hydroxyacyl intermediate is a conserved step in the fatty acid synthesis cycle, catalyzed by β-ketoacyl-ACP reductase, which reduces a β-ketoacyl-ACP to a D-3-hydroxyacyl-ACP.

While direct hydroxylation of a pre-formed 14-methylpentadecanoic acid at the 3-position by a specific hydroxylase is a plausible route, it is more likely that the 3-hydroxy functionality is introduced during the de novo synthesis of the branched-chain fatty acid itself. Branched-chain fatty acid synthesis initiates with a branched-chain primer, such as isobutyryl-CoA or 2-methylbutyryl-CoA, followed by elongation steps that mirror those of straight-chain fatty acid synthesis. wikipedia.org During each elongation cycle, a β-ketoacyl intermediate is reduced to a β-hydroxyacyl intermediate.

Esterification with Lipases

Following the formation of 3-hydroxy-14-methylpentadecanoic acid, the final step in the synthesis of the target molecule is the esterification of the carboxyl group with methanol (B129727). This reaction is catalyzed by lipases (EC 3.1.1.3), a versatile class of enzymes that can catalyze ester synthesis in non-aqueous environments. researchgate.net

Lipases exhibit a range of specificities, including substrate, positional, and fatty acid specificity. nih.gov While extensive research has been conducted on lipase-catalyzed esterification of various fatty acids, specific studies on the esterification of 3-hydroxy branched-chain fatty acids are less common. However, the general mechanism involves the activation of the fatty acid at the enzyme's active site, followed by a nucleophilic attack from the alcohol (methanol in this case) to form the ester and release water. The specificity of a particular lipase (B570770) for 3-hydroxy-14-methylpentadecanoic acid would depend on the three-dimensional structure of its active site and its ability to accommodate the branched-chain and the hydroxyl group.

Alpha-Oxidation and Beta-Oxidation in Branched Fatty Acid Metabolism

The metabolic degradation of the parent branched-chain fatty acid, 14-methylpentadecanoic acid, primarily occurs through beta-oxidation, with alpha-oxidation playing a role for specific types of branched structures.

Alpha-oxidation is a metabolic pathway that removes a single carbon from the carboxyl end of a fatty acid. This process is particularly important for fatty acids that have a methyl group on the β-carbon (C-3), as this branch prevents the action of the enzymes of the beta-oxidation pathway. wikipedia.orgnih.govnih.gov A prime example is the degradation of phytanic acid. wikipedia.orgnih.gov Since 14-methylpentadecanoic acid has its methyl group at the antepenultimate carbon (C-14), and not the β-carbon, it is not a primary substrate for alpha-oxidation.

Beta-oxidation is the major pathway for the degradation of most fatty acids, including branched-chain fatty acids where the branch does not hinder the core enzymatic steps. themedicalbiochemistrypage.orgnih.govgoogle.com The process involves a cyclical series of four reactions that result in the shortening of the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. google.comnih.gov For 14-methylpentadecanoic acid, beta-oxidation would proceed normally for several cycles. The presence of the methyl group at the C-14 position would become relevant in the final stages of oxidation. The ultimate products of the beta-oxidation of an anteiso-fatty acid like 14-methylpentadecanoic acid would be a mixture of acetyl-CoA and propionyl-CoA.

Enzymology of Biosynthetic Steps

The biosynthesis of this compound is dependent on the coordinated action of specific enzymes. Understanding the identity, characteristics, kinetics, and substrate specificity of these enzymes is crucial for elucidating the complete biosynthetic pathway.

Identification and Characterization of Key Enzymes

The key enzymes involved are fatty acid hydroxylases (specifically those acting at the C-3 position) and lipases.

Fatty Acid Hydroxylases: The enzymes responsible for introducing the 3-hydroxy group are likely part of the fatty acid synthase (FAS) complex, specifically the β-ketoacyl-ACP reductase. In bacteria, which are known producers of branched-chain fatty acids, the FAS system is a type II system, consisting of discrete, monofunctional enzymes. nih.gov Identifying the specific reductase that acts on the 14-methylpentadecanoyl-ACP intermediate would require detailed biochemical and genetic studies.

Lipases: A wide variety of lipases from microbial, plant, and animal sources have been characterized. researchgate.net Identifying a lipase with high specificity for 3-hydroxy-14-methylpentadecanoic acid would involve screening various lipases and assessing their catalytic efficiency with this particular substrate. The structural features of the lipase's active site, such as the size and hydrophobicity of the binding pocket, would be critical determinants of its specificity. semanticscholar.org

Enzyme Kinetics and Substrate Specificity

The efficiency of the biosynthetic pathway is governed by the kinetic parameters of the involved enzymes.

Hydroxylase Kinetics: The kinetics of the β-ketoacyl-ACP reductase would likely follow the Michaelis-Menten model, with specific Kₘ and kcat values for its branched-chain acyl-ACP substrate. The substrate specificity of this enzyme would be a key factor in determining the diversity of branched-chain hydroxy fatty acids produced by an organism.

Lipase Kinetics: Lipase-catalyzed esterification reactions also typically adhere to Michaelis-Menten kinetics. The rate of esterification would depend on the concentrations of both the 3-hydroxy-14-methylpentadecanoic acid and methanol, as well as the intrinsic properties of the lipase. The substrate specificity of lipases for fatty acids can be influenced by chain length, degree of unsaturation, and the presence of functional groups. semanticscholar.org Lipases from different sources exhibit varying specificities; for example, some may show a preference for long-chain fatty acids, while others are more active towards shorter chains. researchgate.net The presence of a hydroxyl group at the 3-position and a methyl branch at the 14-position would present a unique substrate for which specific lipases would need to be identified and characterized.

Chemical Synthesis and Derivatization Approaches

Esterification and Transesterification Reactions

Esterification and transesterification are fundamental reactions for the synthesis and modification of Methyl 3-hydroxy-14-methylpentadecanoate. These methods allow for the direct formation of the methyl ester from the corresponding carboxylic acid or the conversion from other esters.

The most common method for preparing this compound from 3-hydroxy-14-methylpentadecanoic acid is through Fischer esterification . This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. Since the reaction is an equilibrium process, using a large excess of methanol and/or removing the water as it forms drives the reaction towards the ester product.

Reaction Scheme for Fischer Esterification:

Where R = CH₃(CH₂)₁₀CH(CH₃)CH₂-

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be used to convert this compound into other esters (e.g., ethyl, propyl, or more complex esters) by reacting it with a different alcohol in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification : The mechanism is very similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, and elimination of methanol. To drive the equilibrium towards the new ester, a large excess of the new alcohol is typically used.

Base-Catalyzed Transesterification : This method often uses an alkoxide base (e.g., sodium ethoxide for conversion to an ethyl ester). The alkoxide acts as a strong nucleophile, attacking the carbonyl carbon of the methyl ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion to yield the new ester.

This versatility allows for the synthesis of a variety of esters of 3-hydroxy-14-methylpentadecanoic acid, which can be useful for structure-activity relationship studies or for modifying the physical properties of the compound.

| Catalyst Type | Reactants | Products | Key Conditions |

| Acid (e.g., H₂SO₄) | This compound + Ethanol | Ethyl 3-hydroxy-14-methylpentadecanoate + Methanol | Excess ethanol, heat. |

| Base (e.g., NaOCH₂CH₃) | This compound + Ethanol | Ethyl 3-hydroxy-14-methylpentadecanoate + Methanol | Catalytic amount of sodium ethoxide. |

Enzymatic esterification offers a green and highly selective alternative to chemical methods for the synthesis of this compound. Lipases are enzymes that can catalyze esterification reactions in non-aqueous (or low-water) environments with high efficiency and selectivity.

The in vitro synthesis would involve the reaction of 3-hydroxy-14-methylpentadecanoic acid with methanol in an organic solvent, using an immobilized lipase (B570770) as the catalyst. Immobilized enzymes, such as Candida antarctica lipase B (often sold as Novozym 435), are frequently used as they are stable and can be easily recovered and reused.

The advantages of enzymatic synthesis include:

Mild reaction conditions : Reactions are typically run at or near room temperature, which prevents the degradation of thermally sensitive compounds.

High selectivity : Lipases can be highly selective, potentially avoiding the need for protecting groups on other functional groups like the secondary alcohol in the substrate.

Environmental benefits : The use of biocatalysts avoids the need for strong acids or bases and often reduces waste generation.

The reaction progress can be optimized by controlling factors such as the choice of solvent, water activity, and the molar ratio of the substrates.

Synthesis of Analogs and Derivatives for Research Purposes

The synthesis of analogs and derivatives of this compound is crucial for advancing research into its biological roles and mechanisms of action. These synthetic efforts focus on two primary areas: the introduction of isotopic labels for mechanistic studies and structural modifications to enhance research utility, for example, by enabling the study of its interactions with biological systems.

Isotopically Labeled Derivatives for Mechanistic Studies

Isotopically labeled analogs of this compound are indispensable tools for a variety of research applications, including metabolic tracing and as internal standards for quantitative mass spectrometry. The incorporation of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) allows researchers to track the molecule through complex biological systems without altering its fundamental chemical properties.

Several general strategies for the isotopic labeling of fatty acids and their derivatives can be adapted for the synthesis of labeled this compound. For deuterium labeling, one common approach involves H/D exchange reactions on a suitable precursor. For instance, a saturated fatty acid precursor could be subjected to H/D exchange using heavy water (D₂O) in the presence of a catalyst, such as platinum on carbon (Pt/C), to replace hydrogen atoms with deuterium. Alternatively, deuterated starting materials can be incorporated during the synthesis. For example, in a Reformatsky-type synthesis of a β-hydroxy ester, a deuterated haloacetate or a deuterated aldehyde could be employed to introduce deuterium at specific positions. researchgate.net

Carbon-13 labeling is often achieved by using ¹³C-enriched precursors in the synthetic route. For example, the synthesis of a ¹³C-labeled this compound could start from a commercially available ¹³C-labeled long-chain alkyl halide, which can then be converted to the required aldehyde and subsequently used in a Reformatsky reaction with a ¹³C-labeled methyl bromoacetate. This approach allows for the precise placement of ¹³C atoms within the molecule, which is critical for metabolic flux analysis and for elucidating biosynthetic pathways. nih.gov

The synthesis of isotopically labeled long-chain fatty acids has been well-documented in the literature, providing a solid foundation for the preparation of labeled this compound. These labeled analogs are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for identifying its metabolic products and interaction partners.

Structural Modification for Enhanced Research Utility

Structural modifications of this compound can be designed to introduce new functionalities that facilitate its use in various research applications. These modifications can include the incorporation of reporter groups, photoactivatable moieties, or bioorthogonal handles for "click" chemistry.

Photoactivatable Probes: To study the direct interactions of this compound with its biological targets, such as proteins or receptors, photoactivatable derivatives can be synthesized. These probes typically contain a photolabile group, such as a diazirine or an aryl azide, which upon irradiation with UV light, forms a highly reactive species that can covalently cross-link to nearby molecules. nih.govnih.gov The synthesis of such a probe would involve modifying a precursor of this compound to include the photoactivatable group. For example, a long-chain fatty acid precursor with a diazirine-containing tail could be synthesized and then used to build the final molecule. After incubation with a biological sample, UV irradiation would trap any interacting partners, which can then be identified using proteomic techniques.

Clickable Probes: For the detection and visualization of this compound in complex biological mixtures, "clickable" analogs can be synthesized. These derivatives contain a small, inert functional group, such as an alkyne or an azide, that can undergo a highly specific and efficient bioorthogonal reaction (a "click" reaction) with a complementary probe bearing a reporter tag, like a fluorophore or biotin. rsc.orgescholarship.org The synthesis of a clickable probe of this compound could involve introducing a terminal alkyne group at the end of the fatty acid chain of a precursor molecule. This modified fatty acid can then be used in the synthesis of the final product. Once introduced into a biological system, the clickable probe can be detected by reacting it with an azide-containing fluorescent dye, allowing for its visualization by fluorescence microscopy.

The development of these structurally modified derivatives provides powerful tools to investigate the molecular interactions and cellular functions of this compound with high specificity and temporal resolution.

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for isolating Methyl 3-hydroxy-14-methylpentadecanoate from complex matrices and for its initial identification. The choice of technique depends on the volatility of the analyte and the required sensitivity and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters. restek.comscioninstruments.com Due to the presence of a polar hydroxyl group, this compound typically requires derivatization prior to GC analysis to increase its volatility and thermal stability. This process involves converting the hydroxyl group into a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether.

Once injected into the GC system, the derivatized compound is separated from other components on a capillary column, often one with a non-polar or semi-polar stationary phase. restek.com The retention time of the compound is a key identifier. Following separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is used for structural confirmation. While a specific mass spectrum for this compound is not widely published, the expected fragmentation pattern for its TMS derivative would include:

A molecular ion (M+) peak.

Characteristic fragments resulting from cleavage alpha to the silylated hydroxyl group.

Ions corresponding to the loss of the methoxy (B1213986) group (•OCH3) and other neutral losses.

A base peak characteristic of FAMEs, often at m/z 74, resulting from the McLafferty rearrangement, although this can be less prominent in hydroxy FAMEs.

For comparison, the related compound Methyl 14-methylpentadecanoate, which lacks the hydroxyl group, has been analyzed by GC-MS, showing characteristic fragments that help identify its branched-chain structure. nih.govnist.gov Qualitative analysis relies on matching the obtained mass spectrum with library data or a known standard, while quantitative analysis can be performed by integrating the peak area and comparing it to a calibration curve. nih.govsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is an increasingly powerful alternative to GC-MS for lipid analysis. nih.gov A significant advantage of LC-MS is its ability to analyze compounds that are not sufficiently volatile or are thermally labile, often without the need for derivatization. chromatographyonline.com

For the analysis of this compound, reversed-phase liquid chromatography would be employed, using a C8 or C18 column to separate the compound based on its hydrophobicity. nih.gov The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to facilitate ionization.

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for lipids, generating protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, the precursor ion (e.g., the [M+H]+ ion of the target compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. The resulting product ion spectrum is highly specific and can be used to confirm the identity and elucidate the structure of the molecule, such as locating the position of the hydroxyl group and the methyl branch. chromatographyonline.comnih.gov

Thin-Layer Chromatography (TLC) in Fractionation

Thin-Layer Chromatography (TLC) serves as a valuable, cost-effective method for the preliminary fractionation of complex lipid extracts. While not as powerful as GC or LC for detailed analysis, it is highly effective for separating lipids into different classes based on their polarity. In the context of analyzing this compound, TLC could be used to isolate the hydroxy FAME fraction from a mixture containing other lipids like non-hydroxylated FAMEs or triglycerides.

The separation is achieved on a plate coated with a stationary phase (e.g., silica (B1680970) gel), using a solvent system tailored to the polarity of the target compounds. The separated compounds are then visualized using a general reagent like iodine vapor or a specific stain. The band corresponding to the hydroxy FAMEs can be scraped from the plate, and the compounds can be extracted for subsequent analysis by more definitive methods like GC-MS or NMR. This approach was instrumental in the characterization of related novel methoxylated fatty acids identified in marine sponges. nih.gov

Advanced Detection Systems (e.g., Flame Ionization Detection, Triple Quadrupole MS)

In addition to standard mass spectrometers, other advanced detectors can be coupled with chromatographic systems for the analysis of this compound.

Flame Ionization Detection (FID): Commonly used in gas chromatography, the FID is a robust and universally responsive detector for organic compounds. It provides excellent quantitative data based on the mass of carbon entering the detector. While it does not provide structural information, it is highly reliable for determining the concentration of the target compound when used with an appropriate standard. jeol.com

Triple Quadrupole Mass Spectrometry (MS): This is a highly sensitive and selective detection method used in both GC and LC systems. Operating in Multiple Reaction Monitoring (MRM) mode, a triple quadrupole mass spectrometer can selectively monitor specific precursor-to-product ion transitions unique to this compound. This targeted approach allows for exceptionally low detection limits and accurate quantification even in highly complex biological matrices, minimizing interference from other compounds. chromatographyonline.com

Spectroscopic Methods for Structural Elucidation

While chromatographic methods are excellent for separation and initial identification, spectroscopic techniques are indispensable for the definitive elucidation of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including this compound. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons. Based on data from similar hydroxy fatty acid esters, the key chemical shifts can be predicted. aocs.orgaocs.org

| Proton Type | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Ester Protons | -COOCH₃ | ~3.7 | Singlet |

| Methine Proton | -CH(OH)- | ~4.0 | Multiplet |

| Methylene Protons | -CH₂COO- | ~2.4-2.5 | Doublet of doublets |

| Methylene Chain | -(CH₂)n- | ~1.2-1.4 | Broad multiplet |

| Terminal Methyl Protons | -CH(CH₃)₂ | ~0.8-0.9 | Doublet |

| Terminal Methyl Group | -CH₃ | ~0.8-0.9 | Triplet |

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. This allows for confirmation of the total number of carbons and the identification of key functional groups.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the complete and unambiguous structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its constituent parts. The presence of a hydroxyl (-OH) group gives rise to a broad absorption band in the region of 3500-3200 cm⁻¹. The ester functional group is identifiable by a strong, sharp carbonyl (C=O) stretching absorption typically appearing around 1740-1720 cm⁻¹. Additionally, the C-O stretching vibrations of the ester and the alcohol will produce signals in the 1300-1000 cm⁻¹ range. The long aliphatic chain, including the terminal iso-propyl group, will be represented by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1365 cm⁻¹.

Based on data from structurally similar compounds, the expected IR absorption bands are summarized below.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 2955-2850 (strong) | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| 1740-1720 (strong) | C=O Stretch | Ester |

| ~1465 | C-H Bend | Methylene (-CH₂-) |

| ~1375 | C-H Bend | Methyl (-CH₃) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of compounds like this compound. It provides the high-accuracy mass measurement necessary to determine the elemental composition of the parent molecule and its fragments. Using soft ionization techniques, such as field ionization (FI), can often reveal the molecular ion, which may be weak or absent in standard electron ionization (EI) spectra of long-chain esters. jeol.com

Under electron ionization, FAMEs undergo characteristic fragmentation. For 3-hydroxy FAMEs, a prominent fragment ion is often observed at m/z 103, resulting from cleavage between the C3 and C4 carbons. researchgate.net This fragment is highly indicative of the 3-hydroxy position. researchgate.net Other significant fragments arise from the cleavage of the ester group and along the alkyl chain. The presence of the 14-methyl group (an iso-structure) can lead to characteristic ions resulting from cleavage near the branched end of the molecule. For instance, the mass spectrum of the related Methyl 14-methylpentadecanoate shows a peak at m/z 227, corresponding to the loss of an isopropyl radical. researchgate.net HRMS allows for the confirmation of the exact mass of these fragments, lending high confidence to the structural assignment.

Sample Preparation and Extraction Strategies

Closed-Loop Stripping Apparatus (CLSA) for Volatiles

Closed-Loop Stripping Analysis (CLSA) is an effective technique for the extraction and concentration of volatile and semi-volatile organic compounds from liquid samples. The apparatus operates by circulating a stream of air or inert gas through the sample, which strips the volatile analytes. These compounds are then trapped on a small sorbent filter, typically containing activated carbon. The trapped analytes can subsequently be desorbed with a minimal amount of solvent for analysis. This technique is highly sensitive and is well-suited for isolating trace amounts of compounds like long-chain esters from aqueous matrices.

Solid-Phase Microextraction (SPME) and SPME Arrow

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique. nih.gov It involves the exposure of a fused-silica fiber coated with a stationary phase to a sample or its headspace. Analytes partition from the sample matrix onto the fiber coating and are subsequently desorbed, typically thermally, into the injector of a gas chromatograph.

SPME Arrow represents a significant advancement over traditional SPME. nih.gov The Arrow system utilizes a more robust fiber with a larger surface area and volume of sorbent material. nih.govresearchgate.net This design enhances extraction efficiency, leading to higher sensitivity and improved reproducibility. nih.gov For the analysis of fatty acid methyl esters, studies have shown that divinylbenzene/polydimethylsiloxane (DVB/PDMS) is an effective fiber coating, with optimal extraction often achieved at elevated temperatures (e.g., 70 °C) and acidic pH. nih.govresearchgate.net

Table 2: Comparison of SPME and SPME Arrow for Volatile Compound Analysis

| Feature | Conventional SPME | SPME Arrow |

|---|---|---|

| Sorbent Volume | Smaller | Larger |

| Mechanical Stability | Fragile fiber | More robust design |

| Sensitivity | Good | Higher |

| Extraction Efficiency | Standard | Increased |

| Automation | Fully automatable | Fully automatable |

| Applications | Volatiles, Semi-volatiles | Volatiles, Semi-volatiles (especially ultra-trace levels) |

Derivatization for GC-MS Analysis (e.g., Trimethylsilyl-Ether Derivatives)

Gas chromatography is a preferred method for separating FAMEs, but the presence of a hydroxyl group in this compound increases its polarity and reduces its volatility, making it less suitable for direct GC analysis. oup.com Chemical derivatization is employed to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group. gcms.cznih.gov

A common and effective method is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, forming a trimethylsilyl-ether. gcms.cz This is typically achieved by reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS derivative is significantly more volatile and exhibits better chromatographic behavior. nih.govmdpi.com Furthermore, TMS derivatives produce characteristic fragmentation patterns in mass spectrometry that are useful for structural confirmation. nih.gov

Biological Activities and Mechanisms of Action Non Human Systems

Antimicrobial Activity

Fatty acids and their esters are known to possess antimicrobial properties. The activity of these compounds is influenced by factors such as chain length, degree of unsaturation, and the presence of functional groups like hydroxyl groups.

FAMEs extracted from various natural sources have also demonstrated broad-spectrum antifungal activity. For instance, FAMEs from vegetable oils have shown efficacy against Candida glabrata and C. krusei. researchgate.net Extracts containing a mixture of FAMEs have been reported to be active against various species of Candida and Aspergillus. scielo.br

Table 1: Antifungal Activity of Related Fatty Acid Methyl Esters (FAMEs) against Various Fungi (Note: Data presented is for related compounds, not specifically for Methyl 3-hydroxy-14-methylpentadecanoate)

| Fungal Species | Type of Compound/Extract | Observed Effect | Reference |

| Candida spp. | FAME extracts | Moderate anticandidal activities | nih.gov |

| Candida glabrata | Sunflower FAMEs | MIC of 15.6 μg/mL | researchgate.net |

| Aspergillus spp. | FAME extracts | Antifungal activity | scielo.br |

| Various molds and yeasts | 3-hydroxy fatty acids | MICs between 10 and 100 μg/ml | nih.gov |

The antibacterial properties of FAMEs have been documented against both Gram-positive and Gram-negative bacteria. scielo.br Generally, Gram-positive bacteria tend to be more susceptible to the action of fatty acids and their esters than Gram-negative bacteria. scielo.brscielo.br This difference in susceptibility is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to hydrophobic compounds. scielo.br

While specific data for this compound is lacking, studies on FAME extracts from various plants have shown inhibitory activity against a range of bacteria. For example, a FAME extract of Excoecaria agallocha demonstrated significant inhibition against Bacillus subtilis and Staphylococcus aureus. scielo.br

The primary mode of antimicrobial action for fatty acids and their esters is believed to be the disruption of the cell membrane's integrity. These lipophilic molecules can insert into the phospholipid bilayer of microbial cell membranes, leading to increased permeability and the leakage of essential intracellular components. This disruption can interfere with vital cellular processes, such as energy production and nutrient transport, ultimately leading to cell death.

Another proposed mechanism involves the inhibition of enzymes essential for microbial metabolism. Fatty acids can interfere with the electron transport chain and oxidative phosphorylation, thereby disrupting cellular energy production.

Enzymatic Interactions and Modulation

While specific inhibitory activities of this compound on tyrosinase, acetylcholinesterase, and butyrylcholinesterase have not been detailed in the available research, studies on related fatty acid esters provide some context.

Tyrosinase Inhibition: Fatty acid esters have been investigated as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Certain fatty acid esters have been shown to exhibit a competitive inhibitory effect on mushroom tyrosinase. nih.govjchr.org For example, methyl linoleate (B1235992) and methyl linolenate have been found to inhibit tyrosinase activity. researchgate.net The lipophilic nature of these esters allows them to interact with the active site of the enzyme.

Acetylcholinesterase and Butyrylcholinesterase Inhibition: Some unsaturated fatty acids have been shown to inhibit acetylcholinesterase (AChE). nih.gov The regulation of butyrylcholinesterase (BChE) by various lipids, including certain fatty acids, has also been reported, suggesting a potential role for related compounds in modulating the activity of these enzymes. nih.gov

Influence on Cellular Processes in Non-Human Models

In various non-human cellular models, fatty acids and their esters are known to influence a multitude of cellular processes. They are integral components of cell membranes and play crucial roles in energy storage and signaling pathways.

In hepatocytes, for instance, the composition of fatty acids can affect intracellular triglyceride accumulation and de novo lipogenesis. endocrine-abstracts.org Fatty acyl-CoAs, the activated forms of fatty acids, are central to lipid metabolism, and their levels are regulated by acyl-CoA thioesterases, which hydrolyze them back to free fatty acids. nih.gov This regulation is critical for controlling substrate availability for oxidation and lipid synthesis.

Potential Roles in Inter-species Communication and Chemical Ecology

Fatty acid methyl esters are utilized in various ecological contexts. In the environment, FAME analysis is a tool for studying microbial communities by creating "microbial fingerprints" based on their unique fatty acid profiles. wikipedia.org This technique aids in identifying and characterizing different species of bacteria.

FAMEs can also act as signaling molecules in inter-species communication, although this is a broad area of research and specific roles for this compound have not been identified. Their biodegradable nature makes them environmentally safe compounds. petercremerna.com

Computational and Molecular Modeling Studies

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as Methyl 3-hydroxy-14-methylpentadecanoate, to the binding site of a target protein.

Molecular docking simulations can estimate the binding affinity between a ligand and a protein, which is often expressed as a docking score or binding energy. jbcpm.com These scores are calculated based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, formed between the ligand and the protein's active site. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

In a hypothetical molecular docking study, the binding affinity of this compound was evaluated against a panel of potential protein targets. The predicted binding affinities are presented in the interactive data table below.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -7.9 | His367, His372, Leu607 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 2PRG | -9.2 | His323, His449, Tyr473 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -6.8 | Tyr59, Tyr119, Gln149 |

This data is illustrative and intended to demonstrate the type of information generated from molecular docking studies.

By screening a compound against a library of known protein structures, molecular docking can help identify potential biological targets. This approach, often referred to as reverse docking, can provide valuable clues about the mechanism of action of a compound and suggest new therapeutic applications.

A hypothetical reverse docking study of this compound against a database of human proteins identified several putative targets with high predicted binding affinities. These findings can guide further experimental validation to confirm the biological activity of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, and 3D structures) with experimentally determined biological activities.

For a series of analogues of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for instance, HMG-CoA reductase. nih.gov The model would be represented by a mathematical equation that could be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

A hypothetical pharmacophore model for a series of compounds including this compound with anti-inflammatory activity might include features such as a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region. This model could then be used as a 3D query to search for new molecules with similar features and potentially similar biological activity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net Molecular dynamics (MD) simulations provide a more dynamic view of a molecule's behavior over time by simulating the movements of atoms and molecules. nih.gov

MD simulations of this compound in a simulated physiological environment could reveal its preferred conformations and flexibility. chemmethod.com When docked into a protein's active site, MD simulations can assess the stability of the ligand-protein complex and provide insights into the key interactions that maintain the binding. nih.govresearchgate.net The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often used to evaluate the stability of the complex. nih.gov

In Silico Prediction of Biological Activities (e.g., PASSonline)

In silico tools like PASS (Prediction of Activity Spectra for Substances) Online can predict the biological activity spectrum of a compound based on its chemical structure. biorxiv.org This prediction is based on the analysis of structure-activity relationships for a large database of known biologically active substances. biorxiv.org

A hypothetical PASS prediction for this compound might suggest a range of potential biological activities, such as anti-inflammatory, anticancer, and enzyme inhibitory effects. mdpi.com The results are typically presented as a list of probable activities (Pa) and probable inactivities (Pi). Activities with a high Pa value are more likely to be observed experimentally.

| Predicted Biological Activity | Pa (Probable Activity) | Pi (Probable Inactivity) |

|---|---|---|

| Anti-inflammatory | 0.752 | 0.015 |

| Antineoplastic | 0.689 | 0.032 |

| Enzyme Inhibitor | 0.654 | 0.041 |

| Nuclear Receptor Ligand | 0.598 | 0.056 |

This data is illustrative and generated for the purpose of demonstrating the output of in silico prediction tools.

Structure Activity Relationship Sar Investigations

Elucidation of Critical Structural Motifs for Biological Activities

No studies were found that identify the critical structural motifs of Methyl 3-hydroxy-14-methylpentadecanoate responsible for any specific biological activities.

Impact of Hydroxyl Group Position and Methyl Branching on Activity

While the positioning of hydroxyl groups and the presence of methyl branches are known to affect the activity of other fatty acid esters, no research has specifically investigated these effects for this compound.

Influence of Ester Moiety on Biological Interactions

The influence of the methyl ester moiety on the biological interactions of this compound has not been elucidated in any available studies.

Comparative Analysis with Other Branched-Chain Fatty Acid Esters

A comparative analysis of the activity of this compound with other branched-chain fatty acid esters cannot be conducted without primary data on its biological effects.

Metabolic Pathways and Biological Significance

Integration into Host Metabolism (e.g., mammalian fatty acid and amino acid metabolism)

Methyl 3-hydroxy-14-methylpentadecanoate is structurally related to 14-methylpentadecanoic acid, a type of branched-chain fatty acid (BCFA). In mammals, BCFAs can be obtained from dietary sources or synthesized endogenously. The metabolism of BCFAs is interconnected with both fatty acid and amino acid metabolic pathways.

The biosynthesis of BCFAs often utilizes precursors from branched-chain amino acid (BCAA) catabolism, such as isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA, derived from valine, isoleucine, and leucine (B10760876), respectively. These primers can be elongated to form odd- and even-numbered iso- and anteiso-fatty acids.

Once formed or ingested, BCFAs like 14-methylpentadecanoic acid are catabolized through oxidation pathways. Due to the methyl branch, the standard β-oxidation pathway may be modified. For many BCFAs, α-oxidation is a necessary initial step to remove the methyl group, particularly if it is at the β-carbon. However, for an iso-fatty acid like 14-methylpentadecanoic acid, with the methyl group at the penultimate carbon, β-oxidation can proceed.

The presence of a hydroxyl group at the 3-position in "this compound" is significant as 3-hydroxyacyl-CoA is a key intermediate in the β-oxidation spiral of fatty acids. This suggests that the parent acid, 3-hydroxy-14-methylpentadecanoic acid, is likely formed during the catabolism of 14-methylpentadecanoic acid. The esterification to a methyl group would likely occur post-synthesis or as an artifact of analytical procedures.

Table 1: Key Enzymes and Pathways in Branched-Chain Fatty Acid Metabolism

| Metabolic Process | Key Enzymes/Pathways | Precursors/Intermediates | Relevance to this compound |

| Biosynthesis | Fatty Acid Synthase (FAS) | Branched-chain α-keto acids (from BCAA catabolism) | The 14-methylpentadecanoyl backbone is synthesized via this pathway. |

| Catabolism | α-oxidation, β-oxidation | Acyl-CoA, 3-hydroxyacyl-CoA, 3-ketoacyl-CoA | 3-hydroxy-14-methylpentadecanoyl-CoA is a probable intermediate in the β-oxidation of 14-methylpentadecanoic acid. |

Role as a Metabolic Intermediate or End-Product

Given the structure of this compound, it is highly probable that its corresponding acid is a metabolic intermediate rather than a final end-product. In the β-oxidation of fatty acids, a fatty acyl-CoA is dehydrogenated to form a trans-Δ2-enoyl-CoA, which is then hydrated to form a 3-hydroxyacyl-CoA. This intermediate is subsequently oxidized to a 3-ketoacyl-CoA, and finally cleaved to release acetyl-CoA and a shortened fatty acyl-CoA.

Therefore, 3-hydroxy-14-methylpentadecanoyl-CoA would be a transient species within the mitochondrial or peroxisomal matrix during the breakdown of 14-methylpentadecanoic acid. The detection of this compound in biological samples could signify active catabolism of its parent fatty acid. In certain metabolic disorders affecting the enzymes of β-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, levels of 3-hydroxy fatty acids can accumulate. youtube.com

Biomarker Potential in Biological Systems (e.g., related to 14-methylpentadecanoic acid as a biomarker for rheumatoid arthritis in synovial fluid)

There is significant evidence that 14-methylpentadecanoic acid, the parent fatty acid of this compound, serves as a biomarker for rheumatoid arthritis (RA). ebi.ac.ukebi.ac.uk Metabolomic studies of synovial fluid from patients with RA have identified 14-methylpentadecanoic acid (also referred to as isopalmitic acid in some studies) as one of several metabolites that are differentially expressed compared to individuals with other inflammatory joint diseases or healthy controls. ebi.ac.ukplos.org

In these studies, elevated levels of certain fatty acids, including 14-methylpentadecanoic acid, in the synovial fluid are associated with the metabolic dysregulation that occurs in the joints of RA patients. ebi.ac.ukplos.org The presence of this compound, as a metabolic derivative, could also potentially serve as a biomarker, possibly indicating the rate of fatty acid turnover in the inflamed joint. However, further research is needed to establish a direct link between this specific 3-hydroxy ester and RA.

Table 2: Metabolites Identified as Potential Biomarkers for Rheumatoid Arthritis in Synovial Fluid

| Metabolite Class | Example Metabolites | Association with RA |

| Fatty Acids | 14-methylpentadecanoic acid, Octadecanol | Altered levels in synovial fluid. ebi.ac.ukplos.org |

| Amino Acids | Citrulline, Glutamine | Associated with urea (B33335) and TCA cycle alterations. ebi.ac.ukplos.org |

| TCA Cycle Intermediates | Succinate | Indicates changes in energy metabolism. ebi.ac.ukplos.org |

Ecological Roles and Interactions in Natural Environments

In natural environments, particularly in microbial ecosystems, branched-chain fatty acids play a crucial role. They are significant components of the cell membranes of many bacteria, where they influence membrane fluidity and adaptation to different temperatures and environments. nih.gov The specific branching pattern of fatty acids, such as the iso- and anteiso- forms, is often used as a chemotaxonomic marker to identify and classify bacterial species. nih.gov

Therefore, 14-methylpentadecanoic acid and its derivatives, including potentially this compound, are likely to be found in various environments as components of bacterial lipids. In marine ecosystems, fatty acids from bacteria and phytoplankton form the base of the food web and can be used as dietary tracers to study trophic interactions. int-res.com The presence of specific BCFAs in marine sediments or organisms can provide insights into the microbial community composition and biogeochemical processes.

Future Research Directions and Emerging Paradigms

Advanced Biosynthetic Pathway Engineering in Microbial Cell Factories

The sustainable production of specialty chemicals like Methyl 3-hydroxy-14-methylpentadecanoate is a key goal for industrial biotechnology. Advanced biosynthetic pathway engineering in microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, offers a promising avenue for high-level synthesis of this and other fatty acid derivatives. mdpi.comoup.com Future research will likely focus on the design and implementation of novel metabolic pathways to enhance the production of fatty acid ethyl esters (FAEEs) and fatty acid methyl esters (FAMEs). mdpi.comnih.gov

Key strategies in this area will involve:

Increasing Precursor Supply: Engineering central carbon metabolism to channel more resources towards the building blocks of fatty acid synthesis, namely acetyl-CoA and malonyl-CoA. oup.com

Optimizing Enzyme Expression and Activity: Fine-tuning the expression levels of genes involved in the biosynthetic pathway and engineering enzymes for improved catalytic efficiency and substrate specificity. mdpi.com

Dynamic Regulation of Metabolic Pathways: Implementing sophisticated genetic circuits that can dynamically control gene expression in response to cellular conditions, thereby balancing metabolic flux and improving product yields. mdpi.com

An example of a potential engineered pathway in E. coli for producing medium-chain oleochemicals could involve the co-expression of a transacylase with various tailoring enzymes to produce a range of products, including free fatty acids, fatty alcohols, and methyl ketones. nih.gov

Chemoenzymatic Synthesis for Sustainable Production

Chemoenzymatic synthesis represents a powerful and sustainable alternative to traditional chemical methods for producing complex molecules like this compound. This approach combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis, often leading to higher yields and reduced environmental impact. nih.gov A significant advantage of this method is the ability to perform reactions under milder conditions and with fewer toxic solvents. nih.gov

Future research in this area is expected to explore:

Novel Biocatalysts: Screening for and engineering lipases and other enzymes with high selectivity and stability for the synthesis of 3-hydroxy fatty acid esters. researchgate.net

Optimized Reaction Conditions: Developing efficient reaction systems, potentially in solvent-free environments or using green solvents, to maximize product yield and purity. unimi.it

Scalable Processes: Designing and implementing scalable chemoenzymatic processes for the industrial production of sugar esters and other fatty acid derivatives. mdpi.com

| Approach | Advantages | Challenges |

|---|---|---|

| Chemical Synthesis | Well-established, high throughput | Harsh reaction conditions, use of toxic solvents, potential for by-products |

| Biosynthesis | Sustainable, uses renewable feedstocks, high specificity | Lower yields, complex pathway engineering, potential for metabolic burden on host cells |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste, potential for novel structures | Enzyme stability and cost, process optimization and scale-up |

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully comprehend the biological roles and mechanisms of action of this compound, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular landscape within a biological system. rsc.org This approach can reveal how the compound influences various cellular processes and pathways. frontiersin.orgresearchgate.net

Future research directions will likely involve:

Microbiome Analysis: Investigating the impact of this compound on the composition and function of microbial communities, such as the gut microbiota. frontiersin.org

Lipidomics: Performing detailed lipid profiling to understand how the compound alters the lipid metabolism of cells and organisms. uu.nl

Data Integration and Modeling: Developing computational models to integrate and analyze large-scale multi-omics datasets, enabling the identification of key molecular networks and biomarkers associated with the compound's activity. rsc.org

The application of integrated omics technologies can systematically unravel the mechanisms of lipid metabolism and its regulation, which is crucial for the development of new microbial cell factories and for understanding the therapeutic potential of lipid-based molecules. frontiersin.orgresearchgate.net

Development of Novel Analytical Probes and Sensors

The ability to detect and quantify specific fatty acids in complex biological systems is essential for understanding their function. The development of novel analytical probes and sensors for this compound will be a critical area of future research. These tools will enable real-time monitoring of the compound's distribution, concentration, and interactions within living cells and tissues.

Emerging approaches in this field include:

Fluorescent Probes: Designing and synthesizing fluorescently labeled molecules that specifically bind to the target fatty acid, allowing for its visualization using advanced microscopy techniques. nih.govacs.org Recent advancements have led to the creation of probes that can detect changes in fatty acid metabolism within cells. acs.orgmdpi.com

Mass Spectrometry-Based Methods: Developing sensitive and high-throughput methods, such as capillary electrophoresis-mass spectrometry (CE-MS), for the precise quantification of fatty acids and their metabolites. acs.org

Genetically Encoded Sensors: Engineering proteins that change their conformation or fluorescence upon binding to the target molecule, providing a dynamic readout of its concentration in living cells.

Exploration of Novel Bioactivities in Underexplored Biological Systems

While some fatty acids are well-characterized, the biological activities of many, including branched-chain hydroxy fatty acids like this compound, remain largely unexplored. Future research will focus on screening this compound for novel bioactivities in a wide range of biological systems. Given that many insect-derived lipids possess interesting biological properties, this is a particularly promising area of investigation. researchgate.nettandfonline.combohrium.com

Potential areas of exploration include:

Antimicrobial and Antifungal Activity: Testing the compound's ability to inhibit the growth of pathogenic bacteria and fungi. Some fatty acid esters have shown promising antimicrobial properties. ekb.eg

Anti-inflammatory and Immunomodulatory Effects: Investigating the compound's potential to modulate inflammatory pathways and immune responses. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with known anti-inflammatory properties. acs.org

Therapeutic Applications: Exploring the potential of this compound as a therapeutic agent for various conditions, such as metabolic disorders or skin conditions. ocl-journal.org For instance, certain insect oils have been suggested as potential agents for treating skin wounds. ocl-journal.org